
Genistin
Übersicht
Beschreibung
- Chemisch gesehen ist this compound die 7-O-beta-D-Glucosidform von Genistein , was bedeutet, dass es ein Glukosemolekül am Genistein-Kern gebunden hat.
- In Nahrungspflanzen ist this compound die vorherrschende Form des Isoflavons, das natürlicherweise in Pflanzen vorkommt. Nach der Einnahme wird es in seine Aglykonform, Genistein , umgewandelt, die für seine biologischen Wirkungen verantwortlich ist.
Genistin: (chemische Formel: CHO
Herstellungsmethoden
Synthetische Wege: this compound kann durch chemische Reaktionen synthetisiert werden, aber sein natürliches Vorkommen in Soja und Kudzu macht die Isolierung aus diesen Pflanzen häufiger.
Industrielle Produktion: Industrielle Produktionsmethoden beinhalten die Extraktion von this compound aus Sojabohnen oder Kudzu unter Verwendung von Lösungsmitteln und Reinigungsverfahren.
Vorbereitungsmethoden
Synthetic Routes: Genistin can be synthesized through chemical reactions, but its natural occurrence in soy and kudzu makes isolation from these plants more common.
Industrial Production: Industrial production methods involve extracting this compound from soybeans or kudzu using solvents and purification techniques.
Analyse Chemischer Reaktionen
Reaktionen: Genistin kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Transformation ab. Zum Beispiel
Hauptprodukte: Das Hauptprodukt ist Genistein, das die Isoflavon-Grundstruktur beibehält.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Genistin exhibits significant anticancer potential through various mechanisms, primarily by inhibiting tyrosine kinases and topoisomerase II, which are crucial in cancer cell proliferation.
Key Findings:
- Tyrosine Kinase Inhibition : this compound has been shown to inhibit c-Src and v-Src tyrosine kinases, leading to reduced cancer cell growth (Akiyama et al., 1987) .
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, further contributing to its anticancer effects (Matsukawa et al., 1993) .
- Epidemiological Evidence : Increased soy consumption correlates with lower risks of breast and prostate cancers, supporting this compound's chemopreventive role (Adlercreutz et al., 1993) .
Anti-Inflammatory Effects
This compound is recognized for its anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and cardiovascular diseases.
Research Highlights:
- Cytokine Modulation : In vitro studies demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as IL-8 and MCP-1 in human aortic endothelial cells (Babu et al., 2012) .
- Animal Studies : Dietary intake of this compound in diabetic mice resulted in decreased serum levels of inflammatory markers like ICAM-1 and VCAM-1 (Bhattarai et al., 2017) .
Cardiovascular Health
This compound contributes to cardiovascular health by improving endothelial function and reducing oxidative stress.
Clinical Insights:
- Endothelial Function : this compound enhances nitric oxide production in endothelial cells, promoting vasodilation and improving blood flow (Ganai et al., 2015) .
- Cholesterol Management : It has been associated with improved lipid profiles and reduced risk factors for cardiovascular diseases (Kumar et al., 2020) .
Bone Health
Research indicates that this compound may play a role in preventing osteoporosis by promoting bone density.
Case Studies:
- Animal studies have shown that this compound administration leads to increased bone mineral density and improved bone microarchitecture in ovariectomized rats, suggesting its potential as a therapeutic agent for osteoporosis (Huang et al., 2020) .
Antioxidant Activity
This compound possesses strong antioxidant properties, which help mitigate oxidative stress-related damage.
Experimental Evidence:
- In vitro assays indicate that this compound scavenges free radicals effectively, protecting cellular components from oxidative damage (Sheu et al., 2001) .
Data Table: Summary of this compound Applications
Wirkmechanismus
Estrogenic Activity: Genistin interacts with estrogen receptors, modulating cellular responses.
Molecular Targets: Estrogen receptor alpha and beta.
Pathways: Activation of estrogen signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Genistein (seine Aglykonform) ist eng verwandt. Beide teilen ähnliche biologische Aktivitäten.
Einzigartigkeit: Die Glucosidform von Genistin unterscheidet es von Genistein.
Biologische Aktivität
Genistin is a naturally occurring isoflavone glycoside, primarily found in soybeans and other legumes. It is the glucoside form of genistein, which is known for its diverse biological activities. This compound itself has garnered attention for its potential health benefits, particularly in relation to cancer prevention, cardiovascular health, and metabolic disorders. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.
This compound exhibits various biological activities through multiple mechanisms:
- Estrogenic Activity : this compound can bind to estrogen receptors (ERα and ERβ), mimicking estrogen's effects in the body. Its affinity for ERβ is approximately 30 times higher than for ERα, suggesting a selective modulation of estrogenic activity .
- Antioxidant Properties : this compound has been shown to possess antioxidant capabilities, which help mitigate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes .
- Anti-inflammatory Effects : Research indicates that this compound inhibits inflammatory pathways by suppressing the nuclear factor kappa-B (NF-κB) signaling pathway and reducing the expression of pro-inflammatory cytokines .
- Apoptosis Induction : this compound promotes apoptosis in various cancer cell lines by modulating key proteins involved in cell cycle regulation and apoptosis pathways, such as Bcl-2 family proteins .
Summary of Key Findings
The following table summarizes significant findings from recent studies on this compound's biological activities:
Case Study 1: this compound in Metabolic Syndrome
A randomized controlled trial investigated the effects of this compound on cardiovascular risk factors in postmenopausal women with metabolic syndrome. Over one year, participants receiving 54 mg of this compound daily showed significant reductions in fasting glucose levels (from 4.5 to 2.7) and improvements in lipid profiles, including increased HDL-C levels (from 46.4 to 56.8 mg/dL) . These findings suggest that this compound may serve as an effective intervention for managing metabolic syndrome.
Case Study 2: this compound's Role in Cancer Treatment
In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and osteosarcoma (MG-63). The combination of this compound with polyunsaturated fatty acids enhanced its anticancer effects by increasing PPARγ expression while decreasing inflammatory markers like COX-2 . This indicates potential therapeutic applications of this compound in cancer treatment protocols.
Eigenschaften
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-6,8,15,18-24,26-28H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOLJUOHXJRHDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859459 | |
Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Genistin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-59-9 | |
Record name | Genistin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-5-hydroxy-3-(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Genistin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254 - 256 °C | |
Record name | Genistin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does genistin exert its effects within the body?
A: this compound, often recognized as a phytoestrogen, primarily functions by interacting with estrogen receptors (ERs), particularly ERβ. [] This interaction can trigger a cascade of downstream effects, influencing various cellular processes, including cell proliferation, differentiation, and gene expression. [, , , , , ]
Q2: Does this compound show selectivity towards specific estrogen receptors?
A: While this compound can bind to both ERα and ERβ, it exhibits a higher affinity for ERβ. [] This selective binding to ERβ is thought to contribute to its distinct biological effects compared to other estrogenic compounds.
Q3: Can you elaborate on the downstream effects of this compound binding to ERβ?
A: this compound's binding to ERβ has been linked to the activation of specific signaling pathways, including the ERK1/2 and Akt pathways. [] These pathways play crucial roles in regulating cell proliferation, survival, and differentiation. For instance, activation of these pathways by this compound has been associated with enhanced megakaryocyte differentiation, leading to increased platelet production. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol.
Q5: Are there any specific spectroscopic techniques used to identify and characterize this compound?
A: Various spectroscopic techniques are employed for this compound analysis, including High-Performance Liquid Chromatography (HPLC) coupled with different detectors like ultraviolet (UV) and mass spectrometry (MS). [, , , , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized to elucidate its structure. [, ]
Q6: How stable is this compound under different storage and processing conditions?
A: this compound's stability can be influenced by factors like temperature, pH, and exposure to light. Studies have shown that this compound can degrade at high temperatures, especially above 140°C. [] Its stability under different conditions is crucial for its incorporation into food and pharmaceutical products.
Q7: How does the form of this compound, whether glycoside or aglycone, affect its stability and bioavailability?
A: this compound exists as a glycoside, meaning it is bound to a sugar molecule (glucose). This glycosidic bond can affect its stability and absorption in the digestive tract. Research indicates that this compound is metabolized to its aglycone form, genistein, which is believed to be the more bioavailable form. [, ]
Q8: What strategies are employed to enhance the stability and bioavailability of this compound in food products?
A: Various approaches are explored to enhance this compound stability and bioavailability, including encapsulation techniques and fermentation processes. [, , , ] For instance, fermentation of soybeans using specific bacterial strains like Bacillus subtilis has been shown to increase the conversion of this compound to genistein. []
Q9: How is this compound absorbed and metabolized in the body?
A: this compound is primarily absorbed in the small intestine after undergoing hydrolysis to genistein by intestinal enzymes and bacteria. [] Genistein is then further metabolized in the liver and gut, forming various metabolites. [, ]
Q10: Does this compound exhibit enterohepatic circulation?
A: Research suggests that this compound, after conversion to genistein, undergoes enterohepatic circulation. [] This process involves the secretion of genistein metabolites in bile, reabsorption from the intestine, and return to the liver, potentially prolonging its presence in the body.
Q11: What are some of the key in vitro and in vivo studies investigating the biological activities of this compound?
A: this compound's biological activities have been examined in various models. In vitro studies have demonstrated its inhibitory effects on the proliferation of cancer cells, including breast cancer cells (MCF-7) and glioma cells. [, , , ] In vivo studies using rodent models have explored its potential benefits in conditions like osteoporosis, obesity, and myocardial ischemia-reperfusion injury. [, , , , , ]
Q12: Are there any clinical trials investigating the effects of this compound in humans?
A12: While many preclinical studies suggest potential health benefits of this compound, the number of clinical trials directly investigating its effects in humans is limited. More research is needed to determine its efficacy and safety for specific health conditions.
Q13: Are there any known toxicological concerns associated with this compound?
A: Some studies have raised concerns about the potential estrogenic effects of this compound, particularly its influence on hormone-sensitive tissues. [] Further research is necessary to fully assess its long-term safety and potential for adverse effects.
Q14: How is this compound typically quantified in various matrices like food products and biological samples?
A: HPLC, coupled with UV or MS detection, is commonly employed for the quantification of this compound in various matrices. [, , , , , , ] The choice of extraction method and analytical conditions may vary depending on the complexity of the sample matrix.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.